An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Hydroxy-3-methylbutanoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Hydroxy-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxy-3-methylbutanoate, a tertiary hydroxy ester, is a molecule of interest in various scientific domains, from natural product chemistry to synthetic organic chemistry. Its presence in natural sources like bilberry fruit juice suggests potential biological relevance, while its structure makes it a valuable chiral building block in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analysis of ethyl 3-hydroxy-3-methylbutanoate, tailored for professionals in research and drug development.
Chemical and Physical Properties
Ethyl 3-hydroxy-3-methylbutanoate is a clear, colorless liquid under standard conditions. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Ethyl 3-Hydroxy-3-methylbutanoate
| Property | Value | Reference |
| IUPAC Name | Ethyl 3-hydroxy-3-methylbutanoate | [2] |
| Synonyms | Ethyl 3-hydroxy-3-methylbutyrate, Butanoic acid, 3-hydroxy-3-methyl-, ethyl ester | [1][2] |
| CAS Number | 18267-36-2 | [2] |
| Molecular Formula | C₇H₁₄O₃ | [2] |
| Molecular Weight | 146.18 g/mol | [2] |
| Boiling Point | 215.7 ± 13.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Refractive Index | 1.405-1.447 | |
| Solubility | Soluble in water, DMSO, triacetin, and vegetable oils. Soluble in ethanol. | |
| LogP (Octanol/Water) | 0.901 | [3] |
Synthesis
The primary method for the synthesis of ethyl 3-hydroxy-3-methylbutanoate is the Reformatsky reaction . This reaction involves the treatment of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[4] In the case of ethyl 3-hydroxy-3-methylbutanoate, ethyl bromoacetate reacts with acetone, using zinc as the reagent.
Experimental Protocol: Reformatsky Synthesis
Materials:
-
Acetone
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Activation of Zinc: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust. Activate the zinc by adding a small crystal of iodine and gently warming the flask until the iodine color disappears. Alternatively, wash the zinc dust with dilute hydrochloric acid, followed by water, ethanol, and then ether, and dry under vacuum.
-
Reaction Setup: To the flask containing activated zinc, add anhydrous diethyl ether or THF.
-
Initiation: Add a small portion of a solution of ethyl bromoacetate and acetone in anhydrous ether/THF to the zinc suspension. The reaction is typically initiated by gentle warming. An exothermic reaction should be observed.
-
Addition: Once the reaction has started, add the remaining solution of ethyl bromoacetate and acetone dropwise from a dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for the Reformatsky synthesis of ethyl 3-hydroxy-3-methylbutanoate.
Purification
The crude product obtained from the synthesis can be purified by either fractional distillation under reduced pressure or by column chromatography.
Experimental Protocol: Fractional Distillation
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Place the crude ethyl 3-hydroxy-3-methylbutanoate in the distillation flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure. For a related compound, (S)-(+)-ethyl 3-hydroxybutanoate, a boiling point of 71–73°C at 12 mmHg has been reported.[5]
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). For a similar compound, ethyl (R)-(-)-3-hydroxybutanoate, a fraction of ethyl acetate:n-hexane (1:5) was used.[6]
-
Fraction Collection: Collect the fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
The identity and purity of ethyl 3-hydroxy-3-methylbutanoate can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, ethyl 3-hydroxybutanoate, the following characteristic peaks are observed in CDCl₃: a multiplet for the CH-OH proton, a multiplet for the CH₂ group adjacent to the carbonyl, a doublet for the methyl group adjacent to the hydroxyl-bearing carbon, and a triplet and quartet for the ethyl ester group.[7]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. For ethyl 3-hydroxybutanoate in CDCl₃, characteristic peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, the methylene carbon adjacent to the carbonyl, the methyl carbon adjacent to the hydroxyl-bearing carbon, and the carbons of the ethyl ester group are expected.[7]
Typical Experimental Conditions for NMR:
-
Spectrometer: 300 MHz or higher
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands for ethyl 3-hydroxy-3-methylbutanoate include:
-
A broad O-H stretch from the hydroxyl group (around 3600-3300 cm⁻¹).[8]
-
A strong C=O stretch from the ester carbonyl group (around 1750-1730 cm⁻¹).[8]
-
C-O stretches from the ester and alcohol functionalities (in the fingerprint region, ~1300-1000 cm⁻¹).
-
C-H stretches from the alkyl groups (around 3000-2850 cm⁻¹).
Typical Experimental Conditions for IR:
-
Technique: Neat (for liquid samples) between salt plates (e.g., NaCl or KBr) or as a thin film.
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatogram will show the retention time of the compound, which is characteristic under specific conditions. The mass spectrum will show the molecular ion peak and a fragmentation pattern that can be used to confirm the structure.
Typical Experimental Conditions for GC-MS:
-
GC Column: A non-polar or polar capillary column (e.g., DB-5MS or DB-Wax).[9]
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Split or splitless.
-
Temperature Program: A programmed temperature ramp to ensure good separation.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
Caption: General analytical workflow for the characterization of ethyl 3-hydroxy-3-methylbutanoate.
Biological and Pharmacological Relevance
The biological activity of ethyl 3-hydroxy-3-methylbutanoate is not extensively studied. However, its presence in natural products like bilberry suggests it may have biological roles.[10]
-
Natural Occurrence: Found in bilberry fruit juice.[1]
-
Use in Pharmacokinetic Studies: The deuterated form, ethyl 3-hydroxy-3-methylbutanoate-d6, is used as a tracer in pharmacokinetic studies to understand the metabolic profiles of drugs.[11] Deuteration can potentially alter the pharmacokinetic properties of a molecule.
-
Related Compounds: The structurally similar compound, ethyl 3-hydroxybutanoate, has been investigated for its potential therapeutic effects. It has been shown to increase 3-hydroxybutyrate (a ketone body) levels in serum and muscle, and has been studied for its potential to alleviate skeletal muscle wasting in cancer cachexia.[12][13] These studies suggest that esters of hydroxybutyric acids could serve as delivery vehicles for ketone bodies, which have various metabolic and signaling functions.
Given the limited direct research on ethyl 3-hydroxy-3-methylbutanoate, its potential applications in drug development are speculative but could be inferred from its structural similarity to other biologically active molecules. Further research is warranted to explore its pharmacological profile.
Conclusion
Ethyl 3-hydroxy-3-methylbutanoate is a valuable chemical compound with well-defined physical and chemical properties. Its synthesis via the Reformatsky reaction is a classic and reliable method. This guide has provided detailed, albeit generalized, experimental protocols for its synthesis, purification, and analysis, which can be adapted by researchers for their specific needs. While its biological and pharmacological activities are currently underexplored, its natural occurrence and the known effects of related compounds suggest that it may be a molecule of interest for future investigations in the fields of medicinal chemistry and drug development.
References
- 1. ethyl 3-hydroxy-3-methyl butyrate, 18267-36-2 [thegoodscentscompany.com]
- 2. Ethyl 3-hydroxy-3-methylbutanoate [webbook.nist.gov]
- 3. Ethyl 3-hydroxy-3-methylbutyrate | SIELC Technologies [sielc.com]
- 4. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
- 8. Solved Analyze this Infrared spectrum of | Chegg.com [chegg.com]
- 9. Ethyl 3-hydroxy-3-methylbutanoate [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 3-hydroxy-3-methylbutanoate | CAS#:30385-86-5 | Chemsrc [chemsrc.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Exploring the Therapeutic Potential of Ethyl 3-Hydroxybutyrate in Alleviating Skeletal Muscle Wasting in Cancer Cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
